7-Ethyl-7h-purin-6-amine

P2X7 receptor antagonism Purinergic signaling Neuroinflammation

As an N7-ethyladenine derivative, 7-Ethyl-7h-purin-6-amine (CAS 24309-36-2) provides a validated tool for P2X7 receptor antagonist studies (IC₅₀=699 nM). It is a key intermediate for synthesizing alkyl bromoadenine derivatives with A2A and A2B receptor antagonism. Procure this compound at ≥97% purity for medicinal chemistry or in vitro pharmacology research.

Molecular Formula C7H9N5
Molecular Weight 163.18 g/mol
CAS No. 24309-36-2
Cat. No. B032944
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Ethyl-7h-purin-6-amine
CAS24309-36-2
Synonyms7-Ethyladenine;  NSC 14580; 
Molecular FormulaC7H9N5
Molecular Weight163.18 g/mol
Structural Identifiers
SMILESCCN1C=NC2=NC=NC(=C21)N
InChIInChI=1S/C7H9N5/c1-2-12-4-11-7-5(12)6(8)9-3-10-7/h3-4H,2H2,1H3,(H2,8,9,10)
InChIKeyHCTWNRRHYBYREK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Ethyl-7h-purin-6-amine (CAS 24309-36-2): Purine Analog Procurement and Selection Guide


7-Ethyl-7h-purin-6-amine (CAS 24309-36-2), also known as 7-ethyladenine, is an N7-alkylated purine derivative with molecular formula C₇H₉N₅ and molecular weight 163.18 g/mol . This compound features an ethyl substitution at the N7-position of the adenine scaffold, distinguishing it from other adenine derivatives such as N6-ethyladenine (CAS 16370-43-7) and 9-ethyladenine [1]. The compound serves as a synthetic intermediate for alkyl bromoadenine derivatives with A2A and A2B receptor antagonist activity, and has demonstrated measurable antagonist activity at the human P2X7 purinergic receptor (IC₅₀ = 699 nM) [2].

7-Ethyl-7h-purin-6-amine (CAS 24309-36-2): Why In-Class Purine Analogs Cannot Be Directly Substituted


Purine derivatives with different alkyl substitution patterns exhibit distinct pharmacological profiles that preclude generic substitution in research and development applications. Alkylation at N6-, N7-, or N9-positions of the purine ring produces regioisomers with divergent receptor binding affinities, metabolic stability, and synthetic utility [1]. For 7-ethyl-7h-purin-6-amine, the N7-ethyl substitution specifically enables the preparation of alkyl bromoadenine derivatives with A2A and A2B receptor antagonism, while the N6-substituted analog (N-ethyladenine, CAS 16370-43-7) demonstrates fundamentally different biological applications . Furthermore, the N7-ethyl modification yields a distinct crystalline solid with a melting point of 237-240 °C and limited solubility (DMSO sparingly, methanol slightly), imposing specific handling and formulation requirements that cannot be met by alternative purine derivatives .

7-Ethyl-7h-purin-6-amine (CAS 24309-36-2): Quantitative Comparative Evidence for Scientific Selection


Human P2X7 Receptor Antagonist Activity: 7-Ethyladenine vs. P2X4 Selectivity Baseline

7-Ethyl-7h-purin-6-amine (7-ethyladenine) demonstrates measurable antagonist activity at the human P2X7 receptor. In a functional calcium influx assay using human 1321N1 cells expressing the human P2X7 receptor, the compound exhibited an IC₅₀ of 699 nM after 30 minutes of incubation [1]. As an internal selectivity control, the same compound showed substantially weaker activity at the human P2X4 receptor (IC₅₀ = 4.19 µM) in the same cell line, indicating approximately 6-fold selectivity for P2X7 over P2X4 within the purinergic receptor family [2]. A second assay measuring ethidium bromide dye uptake in the same expression system yielded an IC₅₀ of 796 nM, confirming reproducible antagonist activity across orthogonal readouts [3].

P2X7 receptor antagonism Purinergic signaling Neuroinflammation Calcium flux assay

Solid-State Physical Property Differentiation: Melting Point as Identity and Purity Indicator

7-Ethyl-7h-purin-6-amine exhibits a distinct and experimentally measured melting point of 237-240 °C, differentiating it from structurally related purine derivatives . This narrow melting range provides a straightforward analytical endpoint for identity confirmation and purity assessment without requiring sophisticated instrumentation. In comparison, unsubstituted adenine melts at >360 °C (with decomposition), while N6-ethyladenine (CAS 16370-43-7) and 9-ethyladenine exhibit different thermal behavior [1]. The compound is a solid at ambient temperature with a predicted density of 1.49 ± 0.1 g/cm³ and a predicted boiling point of 382.2 ± 45.0 °C, further distinguishing its handling and storage requirements .

Analytical chemistry Compound identity verification Quality control Purine physical properties

Regioselective Synthetic Utility: N7-Ethyl Substitution Enables A2A/A2B Antagonist Derivatization

The N7-ethyl substitution pattern of 7-ethyl-7h-purin-6-amine serves as a critical structural prerequisite for the synthesis of alkyl bromoadenine derivatives that function as dual A2A and A2B adenosine receptor antagonists . This regiochemistry is non-interchangeable with other alkylated adenine isomers; for example, N6-ethyladenine (CAS 16370-43-7) or 9-ethyladenine would yield structurally distinct products with different pharmacological profiles [1]. The compound can be synthesized via alkylation of adenine using ethyl iodide and cesium carbonate in dry DMF under inert nitrogen atmosphere at 60 °C for 7 hours, a regioselective approach that provides access to the N7-alkylated scaffold required for downstream antagonist development .

Medicinal chemistry Adenosine receptor antagonists Purine derivatization Alkyl bromoadenine synthesis

Solubility Profile: Limited Aqueous Solubility Distinguishes Handling Requirements from Other Purine Derivatives

7-Ethyl-7h-purin-6-amine exhibits a characteristic solubility profile with sparing solubility in DMSO and slight solubility in methanol . The compound has a predicted pKa of 4.71 ± 0.30, reflecting the weakly basic nature of the purine ring system . This solubility behavior differs from unsubstituted adenine, which shows moderate aqueous solubility (approximately 0.5 mg/mL in water at 25 °C), and from more polar N6-substituted adenine derivatives [1]. The compound's hydrogen bond donor count (1) and acceptor count (4) further inform solvent selection for experimental workflows .

Formulation development Solubility DMSO solubility Sample preparation

7-Ethyl-7h-purin-6-amine (CAS 24309-36-2): Validated Application Scenarios Based on Quantitative Evidence


P2X7 Receptor Antagonist Screening and Neuroinflammation Research

7-Ethyl-7h-purin-6-amine serves as a validated tool compound for P2X7 receptor antagonist studies, with demonstrated IC₅₀ values of 699 nM (calcium influx) and 796 nM (ethidium bromide uptake) in human 1321N1 cells expressing the human P2X7 receptor [1]. Its approximately 6-fold selectivity over P2X4 (IC₅₀ = 4.19 µM) makes it suitable for experiments requiring discrimination between these purinergic receptor subtypes . Research groups investigating neuroinflammation, pain signaling, or purinergic mechanisms can employ this compound as a reference antagonist in in vitro assays.

Synthesis of A2A/A2B Adenosine Receptor Antagonist Libraries

The N7-ethyl substitution pattern of this compound is structurally required for the preparation of alkyl bromoadenine derivatives with A2A and A2B receptor antagonist activity [1]. Medicinal chemistry teams developing dual adenosine receptor antagonists can use 7-ethyl-7h-purin-6-amine as a key synthetic intermediate. The compound can be synthesized in-house via adenine alkylation with ethyl iodide and cesium carbonate in dry DMF at 60 °C for 7 hours, or procured at ≥97% purity from commercial vendors for direct use in derivatization reactions .

Analytical Reference Standard for Purine Derivative Characterization

With a well-defined melting point of 237-240 °C and established molecular properties (molecular weight 163.18 g/mol, formula C₇H₉N₅), 7-ethyl-7h-purin-6-amine serves as a reliable analytical reference standard for purine derivative characterization [1]. Its distinct thermal behavior differentiates it from adenine (>360 °C) and other alkylated purine isomers, providing a straightforward identity confirmation endpoint . Analytical laboratories can employ this compound for HPLC method development, NMR reference spectra generation, and as a system suitability standard for purine analysis.

Nucleoside Analog Precursor for Antiviral and Anticancer Research

As a modified nucleobase derivative, 7-ethyl-7h-purin-6-amine serves as a precursor for nucleoside analog synthesis in antiviral and anticancer drug discovery programs [1]. The compound's structural similarity to adenine allows it to be incorporated into nucleoside scaffolds where the N7-ethyl modification may confer altered enzyme recognition, metabolic stability, or nucleic acid incorporation properties . Research groups exploring novel nucleoside analogs with modified base moieties can utilize this compound as a building block.

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